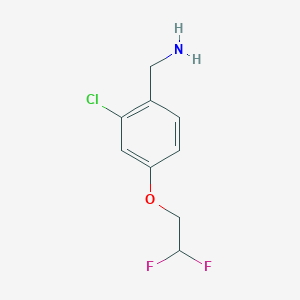

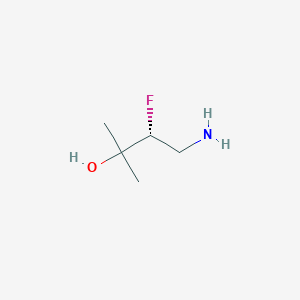

2-Chloro-4-(2,2-difluoroethoxy)-benzylamine

Overview

Description

2-Chloro-4-(2,2-difluoroethoxy)-benzylamine is an organic compound commonly used in the synthesis of pharmaceuticals, cosmetics, and other products. It is a colorless liquid with a pungent odor, and is soluble in water. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of fluorinated compounds, such as fluoroalkyl amines and fluoroalkyl ethers.

Scientific Research Applications

Synthesis and Structural Studies

2-Chloro-4-(2,2-difluoroethoxy)-benzylamine and its derivatives find applications in various fields of chemistry due to their unique structural properties. A study by Catalani et al. (2010) introduced the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, emphasizing its potential for further functionalization in medicinal chemistry through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).

Anticancer Activity

Research on benzylamine supported platinum(IV) complexes, which include benzylamine derivatives, has shown promising anticancer activities. Ameta, Singh, and Kale (2013) synthesized a series of these complexes and demonstrated their effectiveness against the MCF-7 cell line, highlighting the role of benzylamine derivatives in developing new anticancer drugs (Ameta, Singh, & Kale, 2013).

Cytokinin Activity

Gunar et al. (1969) explored the interaction of 2,4-dichloro-6-methylpyrimidine with benzylamine, leading to derivatives with significant cytokinin activity, which plays a crucial role in plant growth and development (Gunar et al., 1969).

Cyclopalladation Reactions

Fuchita et al. (1995) reported on the cyclopalladation of secondary and primary benzylamines, leading to the formation of dinuclear cyclopalladated complexes. These findings contribute to the understanding of complex formation and potential applications in catalysis and organic synthesis (Fuchita, Tsuchiya, & Miyafuji, 1995).

Fluorinated Derivatives Synthesis

Thornton and Jarman (1990) discussed the synthesis of difluoroanilines, emphasizing the role of fluorine in directing regiocontrol during the synthesis of various fluorinated derivatives, which are of interest due to their potential pharmacological activities (Thornton & Jarman, 1990).

Mechanism of Action

- Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them valuable for drug development .

- Since we lack specific data on this compound, we can speculate based on similar indole derivatives. For instance, some indole compounds exhibit anti-inflammatory, antiviral, and anticancer activities by modulating specific cellular pathways .

Target of Action

Mode of Action

properties

IUPAC Name |

[2-chloro-4-(2,2-difluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMVIPPDLHKBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

amine hydrochloride](/img/structure/B1380621.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)